molecular formula C7H15NO2 B13132254 (2S,3R)-2-amino-3,4-dimethylpentanoic acid

(2S,3R)-2-amino-3,4-dimethylpentanoic acid

Cat. No.: B13132254
M. Wt: 145.20 g/mol
InChI Key: VFEDCKXLINRKLV-RITPCOANSA-N
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Description

(2S,3R)-2-amino-3,4-dimethylpentanoic acid: 3,4-dimethylnorvaline , is an α-amino acid with the following chemical structure:

H2NC(CH3)(CH3)CH(CH3)COOH\text{H}_2\text{N}\text{C}(CH_3)(CH_3)\text{CH}(CH_3)\text{COOH} H2​NC(CH3​)(CH3​)CH(CH3​)COOH

It is a non-proteinogenic amino acid, meaning it is not commonly found in proteins. Instead, it serves as a building block for synthetic peptides and pharmaceutical compounds.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: One common synthetic route involves the alkylation of valine or norvaline with methyl iodide or methyl bromide.

    Enzymatic Synthesis: Enzymes such as alanine racemase can convert L-norvaline to (2S,3R)-2-amino-3,4-dimethylpentanoic acid.

Industrial Production:: Industrial-scale production methods are limited due to its non-proteinogenic nature. research continues to explore efficient and scalable routes.

Chemical Reactions Analysis

(2S,3R)-2-amino-3,4-dimethylpentanoic acid: can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.

    Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

    Peptide Synthesis: Used as a building block in peptide chemistry.

    Drug Development: Investigated for potential pharmaceutical applications.

    Chiral Ligands: Used in asymmetric synthesis due to its chiral center.

    Metabolic Studies: Studied in metabolic pathways and enzyme kinetics.

Mechanism of Action

The exact mechanism of action for (2S,3R)-2-amino-3,4-dimethylpentanoic acid varies based on its context. It may act as a substrate, modulator, or inhibitor in various biochemical processes.

Comparison with Similar Compounds

    Similar Compounds: Other non-proteinogenic amino acids like norvaline, valine, and leucine.

    Uniqueness: Its unique structure lies in the presence of two methyl groups on the side chain.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S,3R)-2-amino-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

VFEDCKXLINRKLV-RITPCOANSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(C)C

Canonical SMILES

CC(C)C(C)C(C(=O)O)N

Origin of Product

United States

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